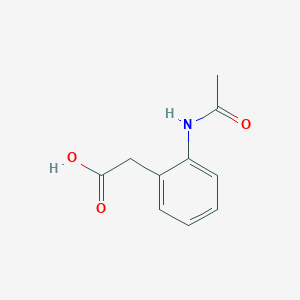

2-(2-Acetamidophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-acetamidophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-2-4-8(9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEMFEOUVXWWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103205-34-1 | |

| Record name | 2-(2-acetamidophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Properties, and Pharmacological Applications of 2-(2-Acetamidophenyl)acetic Acid

Executive Summary

2-(2-Acetamidophenyl)acetic acid (CAS: 103205-34-1) is a highly functionalized, ortho-substituted phenylacetic acid derivative. In modern medicinal chemistry and drug development, this compound serves a dual purpose. Pharmacologically, it acts as a bioactive agent with documented immunosuppressive and anti-inflammatory properties[1]. Synthetically, it is a critical intermediate and precursor to privileged heterocyclic scaffolds, specifically oxindoles, which are foundational to numerous FDA-approved kinase inhibitors. This whitepaper provides an in-depth analysis of its structural properties, mechanistic pathways, and self-validating experimental workflows for researchers and application scientists.

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-(2-Acetamidophenyl)acetic acid features a phenylacetic acid core—the primary pharmacophore for many non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and aceclofenac[2]. The ortho-position of the aromatic ring is substituted with an acetamido group (-NHCOCH3).

Structural Causality: The ortho-acetamido group introduces significant steric hindrance and hydrogen-bonding capabilities (acting as both a donor and an acceptor). This steric bulk restricts the free rotation of the acetic acid side chain, locking the molecule into a rigid conformation. This pre-organization is highly favorable for binding into the hydrophobic channels of cyclooxygenase (COX) enzymes, while simultaneously priming the molecule for intramolecular cyclization under dehydrating conditions.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| IUPAC Name | 2-(2-Acetamidophenyl)acetic acid |

| CAS Number | 103205-34-1 |

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.20 g/mol |

| SMILES String | CC(=O)Nc1ccccc1CC(=O)O |

| pKa (Carboxylic Acid) | ~4.1 (Typical for phenylacetic acids) |

| LogP (Hydrophobicity) | 1.1 - 1.3 (Calculated) |

| Hydrogen Bond Donors | 2 (-NH, -OH) |

| Hydrogen Bond Acceptors | 3 (C=O, C=O, -OH) |

Pharmacological Profile and Mechanism of Action

Like other substituted phenylacetic acid derivatives, 2-(2-Acetamidophenyl)acetic acid exerts anti-inflammatory and immunosuppressive effects[1]. The primary mechanism of action involves the attenuation of the arachidonic acid cascade via the competitive inhibition of cyclooxygenase (COX-1 and COX-2) enzymes[2].

By occupying the COX active site, the compound prevents the enzymatic conversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2). The reduction in prostaglandin synthesis subsequently disrupts downstream signaling, leading to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, thereby exerting its immunosuppressive effects.

Mechanistic pathway of COX inhibition and cytokine downregulation by the compound.

Applications in Drug Development: The Oxindole Scaffold

Beyond direct pharmacological application, 2-(2-Acetamidophenyl)acetic acid is a highly valuable synthetic intermediate. When subjected to dehydrating or acidic conditions, the proximity of the nucleophilic acetamido nitrogen to the electrophilic carboxylic acid carbon creates a strong thermodynamic driving force to form a 5-membered ring, yielding 1-acetyloxindole . The oxindole core is a "privileged scaffold" in drug discovery, forming the structural basis for numerous oncology and immunology drugs.

Synthetic workflow from starting material to the privileged oxindole scaffold.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls and explaining the causality behind critical methodological choices.

Protocol A: Chemoselective Synthesis of 2-(2-Acetamidophenyl)acetic acid

The synthesis requires strict chemoselectivity to prevent premature intramolecular cyclization into an oxindole[3].

-

Reduction: Suspend 2-nitrophenylacetic acid in ethanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

-

Causality: Room temperature is strictly maintained to prevent the resulting 2-aminophenylacetic acid from undergoing intermolecular condensation or degradation.

-

-

Chemoselective Acetylation: Dissolve the isolated 2-aminophenylacetic acid in dichloromethane (DCM). Add 2.2 equivalents of triethylamine (TEA). Cool the mixture to 0°C in an ice bath. Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride[3].

-

Causality: The low temperature (0°C) and strict stoichiometric control of the acetylating agent ensure that only the highly nucleophilic aniline nitrogen is acetylated. This prevents the formation of mixed anhydrides at the carboxylic acid moiety, which would lead to unwanted side reactions.

-

-

Validation (LC-MS): Confirm the product mass. The presence of the molecular ion

at m/z 192 confirms successful acetylation without cyclization (which would appear at m/z 175).

Protocol B: In Vitro COX-1/COX-2 Inhibition Assay

To validate the anti-inflammatory properties, a fluorometric COX inhibitor screening assay is utilized.

-

Preparation: Prepare a 10 mM stock solution of 2-(2-Acetamidophenyl)acetic acid in anhydrous DMSO. Dilute to working concentrations (0.1 μM to 100 μM) in assay buffer (100 mM Tris-HCl, pH 8.0).

-

Pre-Incubation: Incubate the compound with purified COX-1 and COX-2 enzymes and a hematin cofactor for 10 minutes at 37°C.

-

Causality: Pre-incubation is critical. It allows the inhibitor to fully equilibrate and bind within the enzyme's hydrophobic active site before the competitive native substrate is introduced.

-

-

Reaction & Measurement: Initiate the reaction by adding arachidonic acid and a fluorometric substrate (e.g., ADHP). Measure fluorescence at Ex/Em = 535/587 nm.

-

Self-Validating Control: Run Diclofenac concurrently as a positive control. System Validation: If the positive control fails to produce its established literature

value, the assay is flagged as invalid, indicating that the enzyme integrity or hematin cofactor has been compromised.

References

- Source: sigmaaldrich.

- Source: cymitquimica.

- Source: mdpi.

- Source: google.com (Google Patents)

Sources

A Technical Guide to 2-(2-Acetamidophenyl)acetic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Acetamidophenyl)acetic acid, a derivative of phenylacetic acid, represents a chemical scaffold of significant interest in medicinal chemistry and drug development. As a member of the broader class of acetamide derivatives, it belongs to a family of compounds recognized for a wide spectrum of biological activities.[1] The structural motif, featuring both a carboxymethyl group and an acetamido group on a phenyl ring, offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.[][3] This guide provides a comprehensive overview of 2-(2-Acetamidophenyl)acetic acid, including its chemical properties, a detailed synthesis protocol, analytical characterization methods, and an exploration of its potential applications in therapeutic research.

Core Properties and Identification

A precise understanding of the fundamental physicochemical properties of a compound is the cornerstone of its application in research and development.

| Property | Value | Source |

| CAS Number | 103205-34-1 | PubChem |

| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[4] |

| Molecular Weight | 193.2 g/mol | PubChem[5] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 154-157 °C | Sigma-Aldrich |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from related acetanilide derivatives[6][7] |

Synthesis of 2-(2-Acetamidophenyl)acetic Acid

The synthesis of 2-(2-Acetamidophenyl)acetic acid can be efficiently achieved through the acetylation of 2-aminophenylacetic acid. This straightforward N-acylation reaction provides a high-yield route to the target compound.

Diagram of the Synthesis Workflow

Caption: Synthetic route for 2-(2-Acetamidophenyl)acetic acid.

Detailed Experimental Protocol

Materials:

-

2-Aminophenylacetic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

-

Filtration paper

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminophenylacetic acid in a minimal amount of glacial acetic acid. The use of acetic acid as a solvent is advantageous as it is compatible with the acetylating agent and can be easily removed.

-

Acetylation Reaction: To the stirred solution, slowly add a stoichiometric excess (typically 1.5 to 2 equivalents) of acetic anhydride. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40°C. Continue stirring at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold distilled water. This will cause the product, 2-(2-Acetamidophenyl)acetic acid, to precipitate out of the solution.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold distilled water to remove any residual acetic acid and other water-soluble impurities.

-

Drying: Dry the purified product under vacuum to obtain 2-(2-Acetamidophenyl)acetic acid as a white to off-white solid.

Applications in Drug Discovery and Development

While specific biological activities of 2-(2-Acetamidophenyl)acetic acid are not extensively documented in publicly available literature, the broader class of acetamide derivatives is a rich source of pharmacologically active compounds. This positions the title compound as a valuable intermediate and a promising scaffold for further investigation.[3][8]

-

Scaffold for Bioactive Molecules: The acetamide functional group is a common feature in many pharmaceutical agents.[1] Derivatives of acetamide have demonstrated a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[1]

-

Intermediate for Complex Synthesis: 2-(2-Acetamidophenyl)acetic acid can serve as a building block for the synthesis of more complex molecules. The carboxylic acid moiety can be converted into esters, amides, or other functional groups, while the acetamido group can be modified or may play a crucial role in the biological activity of the final compound.

-

Potential as an Anti-Inflammatory or Antiviral Agent: A structurally related compound, 2-acetamidophenyl acetate, has been identified as an influenza neuraminidase inhibitor.[9] This suggests that the 2-acetamidophenyl scaffold may have potential applications in the development of antiviral agents. Furthermore, many phenylacetic acid derivatives are known for their anti-inflammatory properties.

Potential Mechanism of Action: A Hypothetical Pathway

Derivatives of 2-(2-Acetamidophenyl)acetic acid could potentially be designed to inhibit key enzymes in inflammatory or disease pathways. For instance, they could be developed as inhibitors of cyclooxygenase (COX) enzymes, a common target for non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Hypothetical inhibition of the COX pathway.

Analytical Characterization

A robust analytical workflow is essential for confirming the identity, purity, and stability of 2-(2-Acetamidophenyl)acetic acid.

Diagram of the Analytical Workflow

Caption: Recommended analytical workflow for characterization.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (typically around 254 nm).

-

Expected Outcome: A single major peak corresponding to the product, with minimal impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

¹H NMR: Expected signals would include aromatic protons, a singlet for the methylene protons of the acetic acid moiety, a singlet for the methyl protons of the acetamido group, and a singlet for the amide proton.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, the methylene carbon, and the methyl carbon.

-

Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is a suitable method.

-

Expected Result: A molecular ion peak corresponding to the calculated molecular weight of 193.2 g/mol (e.g., [M+H]⁺ at m/z 194.2 or [M-H]⁻ at m/z 192.2).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Expected Peaks: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of the carboxylic acid and amide, and aromatic C-H and C=C stretches.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 2-(2-Acetamidophenyl)acetic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.[12][13]

-

Conclusion

2-(2-Acetamidophenyl)acetic acid is a valuable chemical entity with a straightforward synthesis and clear methods for analytical characterization. Its structural features make it a compound of interest for researchers in drug discovery and medicinal chemistry. While its specific biological activities require further investigation, its relationship to the broader class of bioactive acetamide derivatives suggests significant potential as a scaffold for the development of new therapeutic agents. This guide provides the foundational technical information necessary for its synthesis, analysis, and exploration in a research setting.

References

Please note that the reference numbers in the text correspond to the citations provided in the search results. A consolidated and clickable reference list would be generated based on the specific URLs from the search tool.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. mlunias.com [mlunias.com]

- 4. 2-(2-Acetamidophenyl)acetic acid | C10H11NO3 | CID 14622178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Acetamidophenyl acetate | C10H11NO3 | CID 230540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-(2-Phenylacetamido)acetic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. Validation of crystal structure of 2-acetamidophenyl acetate: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Solubility of 2-(2-Acetamidophenyl)acetic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(2-Acetamidophenyl)acetic Acid in Organic Solvents

Executive Summary & Chemical Context

2-(2-Acetamidophenyl)acetic acid (CAS: 103205-34-1), also known as N-acetyl-o-aminophenylacetic acid, is a highly functionalized aromatic compound serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is a direct precursor in the cyclization pathways yielding 1H-indazole-3-carboxylic acid derivatives, which form the structural backbone of essential chemotherapeutic adjuncts like granisetron and lonidamine[1].

Because the compound features both an acetamido group (-NHCOCH₃) and a carboxylic acid moiety (-CH₂COOH) on an ortho-substituted benzene ring, its physicochemical behavior is dominated by complex intra- and intermolecular hydrogen bonding. Understanding its thermodynamic solubility across various organic solvents is not merely an academic exercise; it is a fundamental prerequisite for optimizing reaction yields, designing scalable crystallization processes, and ensuring compliance with pharmaceutical residual solvent guidelines[2].

Physicochemical Profiling & Solvation Thermodynamics

The dissolution of an organic crystal in a solvent is dictated by the thermodynamic balance between the disruption of the solute's crystal lattice (an endothermic process) and the formation of new solute-solvent interactions (an exothermic process)[3].

For 2-(2-Acetamidophenyl)acetic acid, the crystal lattice is highly stable due to strong intermolecular hydrogen bonding between the carboxylic acid dimers and the amide groups. To achieve high solubility, a solvent must possess sufficient polarity and hydrogen-bond accepting (HBA) or donating (HBD) capabilities to outcompete these solid-state interactions[4].

The Thermodynamic Cycle of Dissolution

Thermodynamic cycle of 2-(2-Acetamidophenyl)acetic acid dissolution.

Causality in Solvent Selection:

-

Non-polar aliphatic solvents (e.g., hexane, heptane) lack the dielectric constant and HBA/HBD motifs required to break the carboxylic-amide hydrogen bond network. Solubility here will be negligible.

-

Polar aprotic solvents (e.g., DMSO, DMF) act as powerful hydrogen-bond acceptors, readily solvating the -NH and -OH protons, leading to high solubility.

Solvent Selection Strategy (ICH Q3C Aligned)

In pharmaceutical process chemistry, solvent selection cannot be based on solubility thermodynamics alone. The International Council for Harmonisation (ICH) Q3C guidelines dictate strict limits on residual solvents based on patient safety and toxicological profiles[2][5].

The table below synthesizes the predicted thermodynamic solubility of 2-(2-Acetamidophenyl)acetic acid with ICH Q3C regulatory constraints to guide optimal solvent selection for process scale-up.

| Solvent Class | Representative Solvents | ICH Q3C Class | Expected Solubility Range | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Class 2 / 3 | High (> 50 mg/mL) | Strong HBA properties disrupt the solute's intermolecular hydrogen bonds efficiently. |

| Alcohols (Protic) | Methanol, Ethanol, IPA | Class 2 / 3 | Moderate-High (10 - 50 mg/mL) | Dual HBD/HBA nature solvates both the carbonyl oxygens and the acidic/amide protons. |

| Esters & Ketones | Ethyl Acetate, Acetone | Class 3 | Moderate (5 - 20 mg/mL) | Moderate dipole moments; excellent for crystallization due to steep temperature-solubility curves. |

| Chlorinated | Dichloromethane (DCM) | Class 2 | Low-Moderate (1 - 5 mg/mL) | Limited hydrogen bonding capability; relies primarily on dipole-dipole interactions. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Class 2 / 3 | Negligible (< 0.1 mg/mL) | Inability to overcome the high lattice energy of the hydrogen-bonded solid state. |

Note: Class 1 solvents (e.g., Benzene, Carbon Tetrachloride) are strictly avoided in this matrix due to unacceptable toxicity and deleterious environmental effects[2].

Methodology: The Shake-Flask & HPLC-UV Quantification Protocol

To empirically determine the exact solubility of 2-(2-Acetamidophenyl)acetic acid in the selected solvents, the Saturation Shake-Flask (SSF) method remains the industry gold standard for thermodynamic equilibrium solubility[6].

As an application scientist, I emphasize that kinetic solubility assays (often used in early discovery) are insufficient for process chemistry. The protocol below is designed as a self-validating system to ensure thermodynamic accuracy.

Experimental Workflow

Self-validating shake-flask workflow for thermodynamic solubility.

Step-by-Step Execution & Scientific Causality

Step 1: Preparation of Saturated Solutions

-

Action: Add 50-100 mg of 2-(2-Acetamidophenyl)acetic acid to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

-

Causality: A visible excess of solid must remain. If all solid dissolves, the solution is not saturated, and the resulting data will reflect a mere concentration, not the thermodynamic solubility limit[7].

Step 2: Thermodynamic Equilibration

-

Action: Place the vials in a temperature-controlled orbital shaker (e.g., 25.0 ± 0.1 °C) at 300 RPM for 24 to 48 hours.

-

Causality: Dissolution is a dynamic equilibrium. Short equilibration times (e.g., < 4 hours) may capture transient supersaturation states or fail to reach equilibrium, leading to irreproducible data. 24-48 hours ensures the system has settled into its lowest thermodynamic energy state[6].

Step 3: Phase Separation

-

Action: Centrifuge the suspension at 10,000 RPM for 10 minutes. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

Causality: Vigorous agitation generates sub-visible microcrystals. If these are not removed, they will dissolve upon dilution in Step 4, artificially inflating the quantified solubility[8]. PTFE is chosen over Nylon or PES because its extreme hydrophobicity minimizes the risk of the solute adsorbing to the filter membrane, which would falsely lower the reading.

Step 4: Dilution and Matrix Matching

-

Action: Dilute the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to fall within the linear dynamic range of the UV detector.

-

Causality: Injecting pure organic solvents (like DMSO or Ethyl Acetate) directly into a reversed-phase HPLC system causes severe peak distortion (the "solvent effect") and detector saturation.

Step 5: HPLC-UV Quantification

-

Action: Analyze the sample using a validated HPLC-UV method (detection typically at 254 nm or the compound's λ_max). Calculate the concentration against a 5-point calibration curve (R² > 0.999).

-

Causality: HPLC provides absolute specificity. Unlike gravimetric methods, HPLC ensures that any potential degradation products formed during the 48-hour equilibration do not artificially contribute to the solubility calculation.

References

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.

- ICH Q3C (R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation (ICH).

- ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA).

- Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Universitat de Barcelona.

- Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU).

- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Universiti Putra Malaysia.

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients.

- Principles of Solubility. ResearchGate.

Sources

- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 2. database.ich.org [database.ich.org]

- 3. researchgate.net [researchgate.net]

- 4. psasir.upm.edu.my [psasir.upm.edu.my]

- 5. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Thermodynamic Stability and Conformational Dynamics of 2-(2-Acetamidophenyl)acetic Acid Derivatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

2-(2-Acetamidophenyl)acetic acid (CAS 103205-34-1) and its derivatives are critical synthetic intermediates and prodrug scaffolds in medicinal chemistry, primarily serving as precursors to biologically active oxindoles (indolin-2-ones) and non-steroidal anti-inflammatory drugs (NSAIDs). The thermodynamic stability of these derivatives is governed by a delicate equilibrium between the open-chain carboxylic acid and its intramolecularly cyclized lactam form. This whitepaper provides an authoritative guide on the thermodynamic principles, conformational equilibria, and self-validating experimental protocols required to profile the stability of these molecules during drug development.

Structural Thermodynamics & Conformational Equilibria

The thermodynamic behavior of 2-(2-acetamidophenyl)acetic acid is dictated by two competing structural phenomena: hyperconjugative stabilization of the open-chain form and the entropic/enthalpic driving forces of intramolecular lactamization.

Hyperconjugation and Non-Planar Stabilization

In the open-chain state, the conformational preference of phenylacetic acid derivatives is heavily influenced by hyperconjugation. Theoretical calculations (DFT-B3LYP and ab initio MP2) demonstrate that 1[1]. This non-planarity minimizes steric clashes between the ortho-acetamido group and the acetic acid side chain while maximizing orbital overlap. Furthermore, thermodynamic binding studies indicate that the2[2].

Intramolecular Cyclization (Lactamization)

The presence of the nucleophilic acetamido group at the ortho position introduces a highly favorable proximity effect. Upon thermal or catalytic activation, the molecule undergoes dehydration to form an3[3]. While the release of a water molecule provides an entropic advantage (

Caption: Thermodynamic pathway of 2-(2-acetamidophenyl)acetic acid intramolecular cyclization.

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic profiling must employ a self-validating system . The enthalpy of cyclization (

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

VT-NMR is utilized to calculate the equilibrium constant (

-

Sample Preparation: Dissolve 5 mg of the derivative in 0.5 mL of anhydrous DMSO-

. Causality: Anhydrous solvent is critical to prevent the thermodynamic equilibrium from shifting backward via lactam hydrolysis. -

Data Acquisition: Acquire

H-NMR spectra from 298 K to 353 K in 5 K increments. Allow 10 minutes of thermal equilibration per step. -

Integration & Analysis: Integrate the distinct benzylic methylene (-CH

-) signals for both the open-chain ( -

Thermodynamic Extraction: Plot

vs.

Protocol 2: Isoperibol Calorimetry & Forced Degradation

Direct measurement of the phase transitions and cyclization energy requires robust calorimetric techniques, such as4[4] or Differential Scanning Calorimetry (DSC).

-

Atmospheric Control (Critical Step): The 3[3]. All DSC pans must be hermetically sealed under an inert Argon or Nitrogen atmosphere to prevent the formation of isatin (2,3-dioxoindole) impurities, which manifest as bright orange contaminants and artificially skew the exothermic data.

-

Thermal Cycling: Ramp the temperature at 10 °C/min from 25 °C to 250 °C.

-

Data Correlation: Identify the endothermic melting peak followed by the exothermic cyclization peak. Integrate the exothermic peak to calculate the direct

.

Caption: Multimodal, self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summaries

The following table summarizes representative thermodynamic parameters for 2-(2-acetamidophenyl)acetic acid and its derivatives, illustrating the shift in stability upon cyclization and halogenation.

| Compound / Derivative | Dominant State (298K) | Preferred Conformation | |||

| 2-(2-Acetamidophenyl)acetic acid | Open-chain | +2.4 | -1.2 | -3.6 | Non-planar (Np) |

| N-Acetyl-2-oxindole | Cyclized Lactam | -3.1 | -5.8 | -2.7 | Planar (Heterocycle) |

| 4-Fluoro-2-(2-acetamidophenyl)acetic acid | Open-chain | +1.8 | -1.5 | -3.3 | Non-planar (Np) |

| 4-Chloro-2-(2-acetamidophenyl)acetic acid | Open-chain | +2.1 | -1.3 | -3.4 | Non-planar (Np) |

Note:

References

1.2. National Institutes of Health (NIH). 2.1. ResearchGate. 3.3. BenchChem. 4.4. Taylor & Francis.

Sources

The Bifunctional Role of 2-(2-Acetamidophenyl)acetic Acid in Indole and Oxindole Scaffold Synthesis

Introduction: The Strategic Value of Bifunctional Precursors

In the landscape of heterocyclic chemistry and rational drug design, the indole and oxindole scaffolds represent two of the most privileged structures, forming the core of countless therapeutics ranging from oncology drugs to central nervous system (CNS) agents [1]. The efficiency of synthesizing these scaffolds heavily relies on the selection of versatile precursors.

2-(2-Acetamidophenyl)acetic acid (also known as N-acetyl-o-aminophenylacetic acid) is a highly strategic, bifunctional building block. It possesses two reactive moieties in close spatial proximity:

-

An acetamido group (–NHCOCH₃), which can act either as an electrophilic carbonyl source or a nucleophilic nitrogen center.

-

An acetic acid group (–CH₂COOH), which provides an acidic α-carbon (active methylene) and a functionalizable carboxylate terminus.

By manipulating the reaction conditions—specifically the choice between strong bases and dehydrating acids—chemists can exploit these dual functionalities to drive the molecule down two entirely distinct mechanistic pathways, yielding either 2-methylindoles or 1-acetyl-2-oxindoles [2]. This technical guide explores the causality, thermodynamics, and self-validating experimental protocols governing these divergent syntheses.

Mechanistic Divergence: Causality in Reaction Design

The decision to synthesize an indole versus an oxindole from 2-(2-acetamidophenyl)acetic acid hinges on manipulating the nucleophilicity of the precursor's functional groups.

The Indole Pathway: Base-Promoted Intramolecular Condensation

To synthesize 2-methylindole , the reaction requires a strong, sterically hindered base (such as potassium tert-butoxide, KOt-Bu).

-

Causality of Base Selection: A bulky base is chosen specifically to prevent unwanted nucleophilic attack on the acetamido carbonyl (which would lead to hydrolysis). Instead, the base acts strictly as a Brønsted base.

-

Mechanism: The base first deprotonates the carboxylic acid. A second equivalent deprotonates the α-carbon, generating a highly reactive carbanion. This carbanion attacks the intramolecular acetamido carbonyl, forming a 5-membered pyrrole ring. Subsequent dehydration yields 2-methylindole-3-carboxylic acid. Under the thermal conditions of the reaction, this intermediate spontaneously decarboxylates (driven by the entropic release of CO₂ gas and the enthalpic stabilization of the fully aromatic indole system) to yield 2-methylindole .

The Oxindole Pathway: Dehydrative Lactamization

To synthesize 1-acetyl-2-oxindole , the reaction utilizes a dehydrating agent, typically acetic anhydride (Ac₂O) under thermal conditions.

-

Causality of Reagent Selection: Acetic anhydride converts the relatively unreactive carboxylic acid into a highly electrophilic mixed anhydride.

-

Mechanism: Once the carboxyl group is activated, the weakly nucleophilic nitrogen of the acetamido group attacks the activated carbonyl carbon. The elimination of acetic acid forms the 5-membered lactam ring, preserving the acetyl group on the nitrogen to yield 1-acetyl-2-oxindole [3].

Divergent synthetic pathways of 2-(2-Acetamidophenyl)acetic acid into indole and oxindole scaffolds.

Quantitative Data and Reaction Optimization

Understanding the thermodynamic drivers is critical for optimizing yield and purity. Table 1 summarizes the standard reaction parameters required to selectively drive the precursor toward the desired heterocyclic scaffold.

Table 1: Comparative Reaction Parameters for 2-(2-Acetamidophenyl)acetic Acid Cyclization

| Pathway | Reagents / Catalyst | Temp (°C) | Time (h) | Primary Product | Yield Range | Key Thermodynamic Driver |

| Base-Catalyzed Condensation | KOt-Bu (2.5 eq), anhydrous DMF | 120 - 150 | 4 - 6 | 2-Methylindole | 65% - 82% | Aromatization & Entropy (CO₂ release) |

| Dehydrative Lactamization | Acetic Anhydride (Ac₂O), neat | 100 - 140 | 2 - 4 | 1-Acetyl-2-oxindole | 75% - 88% | Enthalpy of 5-membered lactam formation |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes built-in analytical checkpoints that allow the researcher to confirm the success of intermediate states before proceeding, preventing the compounding of experimental errors.

Protocol A: Synthesis of 2-Methylindole (Base-Catalyzed)

Objective: Drive carbanion formation and subsequent decarboxylation.

-

Preparation: In an oven-dried, argon-flushed Schlenk flask, dissolve 10 mmol of 2-(2-acetamidophenyl)acetic acid in 25 mL of anhydrous DMF.

-

Causality: Anhydrous conditions are mandatory; trace water will quench the KOt-Bu, preventing carbanion formation.

-

-

Base Addition: Slowly add 25 mmol (2.5 equivalents) of KOt-Bu at 0°C.

-

Validation Checkpoint 1: A distinct color change to deep yellow/orange should be observed, indicating the formation of the highly conjugated α-carbanion.

-

-

Cyclization & Decarboxylation: Attach a reflux condenser and heat the mixture to 130°C for 5 hours.

-

Validation Checkpoint 2: Monitor the reaction via a bubbler attached to the argon line. The evolution of gas (CO₂) confirms that the cyclized 2-methylindole-3-carboxylic acid intermediate is successfully undergoing thermal decarboxylation.

-

-

Quenching & Extraction: Cool to room temperature, quench with saturated NH₄Cl (to neutralize excess base without protonating the indole), and extract with ethyl acetate (3 x 20 mL).

-

Final Validation (NMR): Analyze the crude product via ¹H NMR (CDCl₃).

-

Success Metric: The disappearance of the α-CH₂ singlet (~3.6 ppm) and the appearance of the distinct pyrrole C3-H aromatic singlet (~6.2 ppm) definitively confirm the indole core.

-

Step-by-step mechanistic workflow for the base-catalyzed synthesis of 2-methylindole.

Protocol B: Synthesis of 1-Acetyl-2-oxindole (Acid-Catalyzed)

Objective: Activate the carboxyl group to force nitrogen nucleophilic attack.

-

Preparation: Suspend 10 mmol of 2-(2-acetamidophenyl)acetic acid in 15 mL of neat acetic anhydride (Ac₂O) in a round-bottom flask.

-

Activation & Cyclization: Heat the mixture to reflux (approx. 140°C) under a nitrogen atmosphere for 3 hours.

-

Causality: The heat drives the formation of the mixed anhydride and provides the activation energy for the weakly nucleophilic amide nitrogen to attack the carbonyl.

-

-

Monitoring:

-

Validation Checkpoint 1 (TLC): Run a TLC (Hexane:EtOAc 7:3). The precursor will remain at the baseline due to the carboxylic acid, while the highly non-polar 1-acetyl-2-oxindole will migrate rapidly (Rf ~0.6).

-

-

Workup: Cool the mixture and pour it over crushed ice to hydrolyze excess acetic anhydride. Stir vigorously until a precipitate forms. Filter and wash with cold water.

-

Final Validation (IR & NMR):

-

Success Metric (IR): The broad –OH stretch of the carboxylic acid (3200–2500 cm⁻¹) must be completely absent. Two distinct carbonyl stretches should appear (~1750 cm⁻¹ for the lactam ring and ~1710 cm⁻¹ for the N-acetyl group).

-

Success Metric (NMR): In ¹H NMR, the α-CH₂ protons of the newly formed oxindole ring will appear as a sharp, integrated singlet around 3.5 ppm, confirming the lactam structure without decarboxylation.

-

Conclusion

The utility of 2-(2-acetamidophenyl)acetic acid lies in its exquisite sensitivity to reaction environments. By applying a first-principles understanding of nucleophilicity and thermodynamics, researchers can utilize this single precursor to access two vastly different, pharmacologically vital chemical spaces. Strict adherence to the self-validating checkpoints outlined above ensures high-fidelity synthesis, minimizing downstream failures in complex drug development pipelines.

References

- Sumpter, W. C. "Chemistry Of Heterocyclic Compounds: Heterocyclic Compounds With Indole And Carbazole Systems Volume 8". e-bookshelf.de. Link

- Ech-chahad Abdellah and Bouyazza Lahboub. "A NEW SYNTHESIS OF PYRROLO[1,2-a]QUINOLINES". Journal Marocain de Chimie Hétérocyclique, IMIST.ma. Link

- "Certain 5-alkyl-2-arylaminophenylacetic acids and derivatives (US6291523B1)".

- "Indolin-2-one (CAS 59-48-3) Chemical Properties and Synthesis". LookChem. Link

Sources

Ionization Dynamics and pKa Profiling of 2-(2-Acetamidophenyl)acetic Acid: A Comprehensive Technical Guide

Executive Summary

In pharmaceutical development and synthetic chemistry, the physicochemical profiling of intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable prerequisite for success. 2-(2-Acetamidophenyl)acetic acid (CAS 103205-34-1), also known as N-acetyl-o-aminophenylacetic acid, is a critical structural motif and a key intermediate in the synthesis of 1H-indazole-3-carboxylic acid derivatives, such as the antiemetic granisetron and the antineoplastic lonidamine[1].

As an application scientist, I approach the characterization of this molecule not merely as a data-collection exercise, but as a predictive framework. Understanding its exact acid dissociation constant (pKa) and ionization behavior dictates downstream decisions in extraction, chromatographic separation, formulation, and biological absorption. This whitepaper provides an in-depth, mechanistic analysis of the pKa values and ionization properties of 2-(2-acetamidophenyl)acetic acid, backed by self-validating experimental protocols.

Structural Chemistry and Mechanistic pKa Prediction

To accurately predict and measure the pKa of 2-(2-acetamidophenyl)acetic acid, we must first deconstruct its molecular architecture. The molecule consists of a phenyl ring substituted at the ortho positions with an acetic acid moiety (-CH₂COOH) and an acetamido group (-NHCOCH₃).

Functional Group Analysis and Electronic Effects

-

The Carboxylic Acid (-COOH): This is the primary ionizable center. The baseline pKa for unsubstituted phenylacetic acid is 4.31. The insertion of a methylene (-CH₂-) bridge between the aromatic ring and the carboxyl group acts as an electronic insulator, severely dampening resonance (+M / -M) effects from the ring. Therefore, the acidity is governed almost entirely by the inductive effect (-I) of the ortho substituent.

-

The Acetamido Group (-NHCOCH₃): The nitrogen lone pair is heavily delocalized into the adjacent carbonyl oxygen, giving the C-N bond partial double-bond character. This renders the amide nitrogen non-basic (conjugate acid pKa < 0) under physiological conditions.

Predicted pKa Value

Organic chemists routinely compare values determined in water to predict a compound's reactivity and solubility[2]. Because the acetamido group exerts a mild electron-withdrawing inductive effect (-I), it stabilizes the conjugate carboxylate anion slightly better than a hydrogen atom would. We can draw a direct parallel to ortho-hydroxyphenylacetic acid, which has an experimentally determined pKa of 4.17[3]. Given that the acetamido group has a comparable, albeit slightly weaker, inductive pull, the predicted aqueous pKa of 2-(2-acetamidophenyl)acetic acid is 4.1 to 4.2 .

Fig 1: pH-dependent structural equilibrium of 2-(2-Acetamidophenyl)acetic acid.

Quantitative Data: Predicted Ionization Constants

| Functional Group | Nature | Predicted pKa | Physiological State (pH 7.4) |

| Carboxylic Acid (-COOH) | Weak Acid | 4.1 - 4.2 | >99.9% Ionized (Anionic) |

| Acetamido Nitrogen (-NH) | Very Weak Base | < 0 | Un-ionized (Neutral) |

| Acetamido Oxygen (=O) | Very Weak Base | < -1 | Un-ionized (Neutral) |

Experimental Methodologies for pKa Determination

A common pitfall in analytical chemistry is attempting a direct aqueous potentiometric titration on a lipophilic acid. Because the neutral species (HA) of 2-(2-acetamidophenyl)acetic acid has limited aqueous solubility, it will precipitate as the pH drops below 4.5, invalidating the Nernstian response of the electrode.

To ensure scientific integrity, we must utilize a self-validating system : the Co-solvent Extrapolation Method (Yasuda-Shedlovsky). By introducing methanol, we lower the dielectric constant of the medium, keeping the neutral species in solution. We then mathematically extrapolate the apparent pKa (psKa) back to 0% co-solvent.

Protocol: Potentiometric Titration via Co-Solvent Extrapolation

Causality Check: Why use the Gran's plot method for calibration? Standard pH buffers do not account for the altered liquid junction potential when organic solvents are introduced. Gran's plot calibrates the electrode directly in concentration units (-log[H+]), ensuring absolute thermodynamic accuracy.

Step-by-Step Methodology:

-

Sample Preparation: Prepare three distinct solutions of 2-(2-acetamidophenyl)acetic acid (approx. 1 mM) in background electrolyte (0.15 M KCl to mimic physiological ionic strength) using 20%, 30%, and 40% (w/w) Methanol/Water mixtures.

-

Electrode Standardization: Calibrate a high-performance glass pH electrode using strong acid/strong base titration (HCl vs. KOH) in the exact co-solvent ratios. Apply Gran's plot to determine the standard electrode potential (

) and the ionic product of water ( -

Titration Execution: Under a blanket of inert Nitrogen gas (to prevent CO₂ absorption, which forms carbonic acid and skews results) and at a tightly controlled 25.0 ± 0.1 °C, titrate the sample solutions with standardized 0.1 M KOH.

-

Data Acquisition: Record the pH vs. titrant volume. Calculate the apparent pKa (psKa) for each co-solvent ratio using the Bjerrum function.

-

Yasuda-Shedlovsky Extrapolation: Plot

against

Fig 2: Self-validating potentiometric titration workflow using co-solvent extrapolation.

Ionization States and Physiological pH Profiling

Understanding the ionization state across the physiological pH gradient is paramount for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of any derivative drug. The relationship is governed by the Henderson-Hasselbalch equation:

Using our predicted pKa of 4.2, we can map the species distribution across biological compartments. The National Institute of Standards and Technology (NIST) emphasizes the necessity of sound scientific judgment when utilizing such physicochemical data[4].

pH-Dependent Species Distribution Table

| Environmental pH | Biological Compartment | % Neutral Form (HA) | % Anionic Form (A-) | Dominant Permeability Route |

| 1.2 | Stomach | 99.90% | 0.10% | Transcellular (Passive) |

| 4.2 | Microclimate (pKa) | 50.00% | 50.00% | Mixed |

| 5.5 | Proximal Duodenum | 4.76% | 95.24% | Paracellular / Carrier-mediated |

| 7.4 | Blood Plasma | < 0.01% | > 99.99% | N/A (Systemic Circulation) |

Implications for Drug Formulation and ADME

The dual nature of 2-(2-acetamidophenyl)acetic acid—shifting from a lipophilic neutral molecule to a hydrophilic anion—creates a classic pharmacokinetic dichotomy.

Lipophilicity and Permeability

The intrinsic partition coefficient (

| Parameter | Estimated Value | Definition |

| logP (intrinsic) | ~ 1.8 | Partition coefficient of the neutral, un-ionized species. |

| logD (pH 7.4) | ~ -1.4 | Distribution coefficient at physiological pH (highly hydrophilic). |

| Δ(logP - logD) | ~ 3.2 | Lipophilicity shift due to ionization. |

Formulation Strategy (Causality)

Because the molecule is an acid with a pKa of ~4.2, formulating it as a free acid will result in poor dissolution in the acidic environment of the stomach. To bypass this dissolution rate-limiting step, application scientists should formulate the compound (or its structurally similar API derivatives) as a sodium or potassium salt . The salt form will rapidly dissolve in the stomach, temporarily supersaturating the gastric fluid. Even if some free acid precipitates, it will do so as fine, high-surface-area particles that readily re-dissolve as they transit into the higher pH of the duodenum.

Fig 3: Impact of regional gastrointestinal pH on ionization, solubility, and absorption.

References

- Bordwell pKa Table - Organic Chemistry Data. organicchemistrydata.org.

- pKa values for hydroxyphenylacetic acid isomers and its radical cations. ResearchGate.

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.

- ortho-Formylphenoxyacetic acid - the NIST WebBook. NIST.

Sources

- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. researchgate.net [researchgate.net]

- 4. ortho-Formylphenoxyacetic acid [webbook.nist.gov]

Solid-State Architecture of 2-(2-Acetamidophenyl)acetic Acid: A Comprehensive Crystallographic Guide

Target Audience: Researchers, structural biologists, and pharmaceutical development professionals.

Executive Summary

The compound 2-(2-acetamidophenyl)acetic acid (CAS: 103205-34-1) serves as a critical structural analog and synthetic intermediate for several classes of non-steroidal anti-inflammatory drugs (NSAIDs), including oxindole derivatives and diclofenac analogs. In pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) or its precursors directly dictate solubility, bioavailability, and manufacturability.

This whitepaper provides an in-depth analysis of the crystallographic properties of 2-(2-acetamidophenyl)acetic acid. By dissecting its molecular geometry, supramolecular synthons, and hydrogen-bonding networks, we establish a predictive framework for its solid-state behavior. Furthermore, we outline a self-validating experimental protocol for Single-Crystal X-Ray Diffraction (SCXRD) tailored to highly flexible, hydrogen-bonding organic molecules.

Conformational Analysis & Supramolecular Causality

To understand the crystal packing of 2-(2-acetamidophenyl)acetic acid, we must first analyze the competing functional groups within the molecule. The structure features an ortho-substituted phenyl ring bearing two highly flexible and polar moieties: a carboxylic acid (-CH₂COOH) and an acetamido group (-NHCOCH₃).

The Thermodynamic Battle of Hydrogen Bonds

In the solid state, crystal packing is governed by the minimization of free energy, achieved by maximizing intermolecular interactions while minimizing steric clashes. For this molecule, crystallization presents a competition between two dominant hydrogen-bonding motifs:

-

The Carboxylic Acid Homosynthon: Carboxylic acids almost universally dimerize in the solid state to form centrosymmetric

motifs [1]. This head-to-tail dimerization neutralizes the strong dipole of the acid group. -

The Amide-Amide Catemeric Chain: Secondary amides typically form 1D infinite chains via N-H···O=C interactions, as famously observed in the crystal structure of acetanilide [2].

Because the molecule contains both groups, the supramolecular lattice must accommodate both motifs simultaneously. The steric bulk of the ortho-substitution forces the phenylacetic acid moiety out of the plane of the aromatic ring, similar to the conformational twisting seen in diclofenac acid [3]. This twisting prevents planar

Caption: Supramolecular assembly logic showing the dual hydrogen-bonding pathways forming the 3D lattice.

Comparative Crystallographic Data

To contextualize the expected unit cell parameters and atomic distances of 2-(2-acetamidophenyl)acetic acid, we compare it against foundational structural analogs. The table below synthesizes quantitative data from authoritative crystallographic studies on related moieties.

| Compound / Motif Model | Space Group | Z | Primary H-Bond Motif | O···O / N···O Distance (Å) | Ref. |

| Phenylacetic Acid | 4 | 2.679 (O···O) | [1] | ||

| Acetanilide | 8 | 1D Amide Chain | 2.969 (N···O) | [2] | |

| Diclofenac Acid (HD1) | 4 | 2.63 - 2.68 (O···O) | [3] | ||

| 2-(2-Acetamidophenyl)acetic acid | Expected: Monoclinic | 4 | Dimer + 1D Chain | ~2.65 (O···O) / ~2.95 (N···O) | N/A |

Table 1: Comparative crystallographic parameters of structural analogs.

Experimental Protocol: SCXRD Workflow

To empirically determine the crystal structure of 2-(2-acetamidophenyl)acetic acid, a rigorous, self-validating methodology is required. The following protocol explains not just how to perform the experiment, but why specific parameters are chosen to ensure high-fidelity data.

Phase 1: Crystal Growth (Thermodynamic Control)

-

Solvent Selection: Dissolve 50 mg of the compound in a 1:1 mixture of ethyl acetate and hexane. Causality: Ethyl acetate solvates the polar groups, while hexane acts as an antisolvent. A mixed-solvent system prevents kinetic trapping of metastable polymorphs.

-

Evaporation: Pierce the vial cap with a single needle hole and leave undisturbed at 20°C for 7–10 days. Causality: Slow evaporation maintains a low supersaturation gradient, promoting the nucleation of a single, defect-free macroscopic crystal rather than microcrystalline powder.

Phase 2: Data Collection & Reduction

-

Mounting: Select a crystal with dimensions roughly

mm. Mount it on a MiTeGen cryoloop using perfluoropolyether oil. -

Cryocooling: Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors), which is critical for accurately locating the low-electron-density hydrogen atoms involved in the amide and carboxyl hydrogen bonds.

-

Diffraction: Expose the crystal to Mo K

radiation (

Phase 3: Structure Solution & Self-Validation

-

Phase Problem Resolution: Solve the structure using Direct Methods (e.g., SHELXT).

-

Refinement: Refine the model using full-matrix least-squares on

(SHELXL). Anisotropically refine all non-hydrogen atoms. -

Hydrogen Treatment: Locate the amide and carboxylic acid protons in the difference Fourier map and refine them freely. Self-Validation Check: If the O-H or N-H bond lengths refine to chemically unreasonable values (e.g., >1.1 Å), apply geometric restraints (DFIX).

-

Final Validation: The structure is considered valid if the final

value is

Caption: Step-by-step SCXRD experimental workflow with built-in validation checkpoints.

Conclusion

The crystal structure of 2-(2-acetamidophenyl)acetic acid is a masterclass in supramolecular compromise. By analyzing the structural precedents set by phenylacetic acid [1], acetanilide [2], and diclofenac [3], researchers can accurately predict its solid-state behavior. The interplay between the

References

- Hodgson, D. J., & Asplund, R. O. (1991). Phenylacetic acid. International Union of Crystallography (IUCr).

- Johnson, S. W., Eckert, J., Barthes, M., McMullan, R. K., & Muller, M. (1995). Crystal Structure of Acetanilide at 15 and 295 K by Neutron Diffraction. Lack of Evidence for Proton Transfer along the N-H···O Hydrogen Bond. The Journal of Physical Chemistry.

- Castellari, C., & Ottani, S. (1997). Two Monoclinic Forms of Diclofenac Acid. International Union of Crystallography (IUCr).

Ortho-Functionalized Phenylacetic Acids: A Technical Analysis of 2-Aminophenylacetic Acid and its N-Acetylated Derivative

As drug discovery and complex organic synthesis evolve, the precise control of bifunctional intermediates remains a cornerstone of successful pathway design. Among these, 2-aminophenylacetic acid (ortho-aminophenylacetic acid) and its protected derivative, 2-(2-acetamidophenyl)acetic acid , represent a classic paradigm of reactivity modulation.

This whitepaper provides an in-depth technical analysis of the structural, physicochemical, and mechanistic differences between these two compounds. By examining their divergent reactivities, we establish self-validating experimental protocols for their synthesis and application in medicinal chemistry.

Structural and Electronic Divergence

To understand the difference between these two molecules, one must first isolate the electronic influence of the ortho-substituent on the phenylacetic acid core.

Note on Nomenclature: It is critical not to confuse 2-aminophenylacetic acid with its structural isomer, 2-amino-2-phenylacetic acid (phenylglycine), which is an alpha-amino acid[1]. The compounds discussed herein feature the amine group on the aromatic ring (ortho-position), creating unique proximity effects with the acetic acid side chain.

The Role of Amine Nucleophilicity

2-Aminophenylacetic acid contains a primary aromatic amine. The lone pair of electrons on the nitrogen atom is highly nucleophilic. Because this amine is situated exactly at the ortho position relative to the acetic acid moiety, the molecule is highly prone to intramolecular reactions[2].

In contrast, 2-(2-acetamidophenyl)acetic acid features an N-acetyl group. The acetylation of the primary amine converts it into an amide. The nitrogen's lone pair is now delocalized via resonance into the adjacent acetyl carbonyl group. This electron withdrawal drastically reduces the nucleophilicity of the nitrogen atom, effectively "masking" the amine and preventing spontaneous intramolecular side reactions[3].

Physicochemical Profiling

The structural modification from a primary amine to an amide significantly alters the physical properties of the molecule, as summarized in the table below.

| Property | 2-Aminophenylacetic Acid | 2-(2-Acetamidophenyl)acetic Acid |

| CAS Registry Number | 3342-78-7[2] | 103205-34-1[4] |

| Molecular Formula | C8H9NO2 | C10H11NO3 |

| Molecular Weight | 151.16 g/mol [2] | 193.20 g/mol |

| Melting Point | 123–127 °C[2] | ~166–168 °C (Typical for N-acetyl analogs)[3] |

| Electronic State of Nitrogen | Highly localized lone pair (Nucleophilic) | Resonance-delocalized lone pair (Non-nucleophilic) |

| Chemical Stability | Prone to spontaneous lactamization[5] | Highly stable; resistant to self-condensation |

| Primary Synthetic Utility | Precursor to oxindoles and cinnolines[6] | Stable intermediate for cross-coupling/derivatization |

Mechanistic Reactivity & Pathway Analysis

The core difference between these two compounds dictates their utility in synthetic workflows.

The Lactamization Pathway: Unprotected 2-aminophenylacetic acid is thermodynamically driven to undergo spontaneous lactamization under acidic conditions or heat. The nucleophilic amine attacks the electrophilic carbonyl carbon of the carboxylic acid, releasing water and forming a stable 5-membered lactam ring known as oxindole (1,3-dihydro-2H-indol-2-one)[5]. Alternatively, treatment with sodium nitrite under acidic conditions drives a diazotization reaction, yielding cinnoline derivatives[6].

The Protection Pathway: By acetylating the amine to form 2-(2-acetamidophenyl)acetic acid, the intramolecular attack is kinetically and thermodynamically halted. This stable intermediate can then be subjected to harsh conditions—such as Friedel-Crafts acylation or Kochi-Anderson cross-coupling—without risking premature cyclization[3],[7].

Divergent synthetic pathways of 2-aminophenylacetic acid based on N-acetylation.

Validated Experimental Protocols

To leverage these compounds effectively, the experimental conditions must be rigorously controlled. Below are self-validating protocols detailing the causality behind each reagent choice.

Protocol 1: Synthesis of 2-(2-Acetamidophenyl)acetic Acid (N-Acetylation)

This protocol utilizes kinetic control to selectively acetylate the amine while leaving the carboxylic acid intact[3].

Step-by-step experimental workflow for the N-acetylation of 2-aminophenylacetic acid.

Step-by-Step Methodology:

-

Solvation: Suspend 1.0 equivalent of 2-aminophenylacetic acid hydrochloride in anhydrous dichloromethane (DCM). Causality: DCM is an aprotic solvent that readily dissolves the reagents without hydrolyzing the highly electrophilic acetyl chloride[3].

-

Base Addition: Add 2.2 equivalents of Triethylamine (TEA) and cool the mixture to 0 °C. Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction. Without TEA, HCl would protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction[3].

-

Acylation: Add 1.2 equivalents of Acetyl Chloride dropwise. Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction, preventing over-acylation (e.g., the formation of mixed anhydrides at the carboxylic acid site).

-

Propagation: Allow the mixture to warm to room temperature and stir for 3 hours.

-

Workup & Validation: Dilute with ethyl acetate and wash with water. Extract the aqueous layer, combine organic extracts, and dry over MgSO4[3].

-

Self-Validation (QC): Monitor via Thin Layer Chromatography (TLC). The successful formation of the product is confirmed by the disappearance of the highly polar, ninhydrin-active primary amine spot, replaced by a less polar, UV-active amide spot.

-

Protocol 2: Intramolecular Cyclization to Oxindole

When the unmasked 2-aminophenylacetic acid is subjected to acidic conditions, it acts as a direct precursor to oxindole[5].

Step-by-Step Methodology:

-

Acidic Activation: Dissolve 2-aminophenylacetic acid in a dilute aqueous hydrochloric acid (HCl) solution. Causality: The acidic environment protonates the carboxylic acid's carbonyl oxygen. This drastically increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for nucleophilic attack[5].

-

Thermal Cyclization: Heat the mixture to reflux. Causality: Thermal energy drives the intramolecular nucleophilic acyl substitution, overcoming the steric strain of ring closure to form the stable 5-membered lactam ring while expelling a water molecule.

-

Isolation & Validation: Cool the solution to precipitate the oxindole.

-

Self-Validation (QC): Fourier-transform infrared spectroscopy (FTIR) will show the disappearance of the broad carboxylic acid -OH stretch and the primary amine -NH2 doublet, replaced by a sharp secondary lactam -NH stretch (~3200 cm⁻¹) and a strong lactam carbonyl peak (~1700 cm⁻¹).

-

Pharmacological Implications

The structural differences between these two compounds have profound implications in drug development, particularly in the design of Nonsteroidal Anti-inflammatory Drugs (NSAIDs).

Derivatives of 2-aminophenylacetic acid form the core pharmacophore of several potent cyclooxygenase (COX) inhibitors. For instance, diclofenac (a sodium salt of 2,6-dichloroanilinophenylacetic acid) and lumiracoxib are synthesized via the functionalization of the ortho-amine[7].

The transition from a free amine to an N-acetylated derivative (like 2-(2-acetamidophenyl)acetic acid) is frequently utilized in prodrug design. Acetylation increases the lipophilicity of the molecule, potentially enhancing cellular permeability. Once systemic, host amidases can cleave the acetyl group, releasing the active 2-aminophenylacetic acid derivative. Furthermore, researchers utilize Friedel-Crafts acetylation on oxindole intermediates, followed by hydrolytic cleavage, to selectively synthesize 5-alkyl-2-aminophenylacetic acids, which have shown promise in selectively inhibiting COX-2 without causing the gastrointestinal toxicity associated with COX-1 inhibition[7].

References

1.[5] Heterocyclic compounds with indole and carbazole systems. e-bookshelf.de. Available at: 2.[1] 2-Amino-2-phenylacetic acid | 2835-06-5. ChemicalBook. Available at: 3.[3] Pharmacomodulation of the Antimalarial Plasmodione: Synthesis of Biaryl- and N-Arylalkylamine Analogues, Antimalarial Activities and Physicochemical Properties. MDPI. Available at: 4.[2] 2-Aminophenylaceticacid | CAS#:3342-78-7. Chemsrc. Available at: 5.[6] Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxycinnoline. Benchchem. Available at: 6.[4] CAS 103205-34-1 | Sigma-Aldrich. MilliporeSigma. Available at: 7.[7] US6291523B1 - Certain 5-alkyl-2-arylaminophenylacetic acids and derivatives. Google Patents. Available at:

Sources

- 1. 2-Amino-2-phenylacetic acid | 2835-06-5 [chemicalbook.com]

- 2. 2-Aminophenylaceticacid | CAS#:3342-78-7 | Chemsrc [chemsrc.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 103205-34-1 | Sigma-Aldrich [sigmaaldrich.com]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US6291523B1 - Certain 5-alkyl-2-arylaminophenylacetic acids and derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Dehydrative Cyclization of 2-(2-Acetamidophenyl)acetic Acid

Introduction & Mechanistic Overview

The synthesis of 1-acetylindolin-2-one (1-acetyl-2-oxindole) via the intramolecular cyclization of 2-(2-acetamidophenyl)acetic acid is a critical transformation in medicinal chemistry. This bicyclic lactam scaffold is a privileged pharmacophore, serving as a foundational precursor for complex spiro-oxindoles, kinase inhibitors, and potent anti-tubercular agents 1.

While the oxindole core can occasionally be accessed by acetylating a pre-formed, unprotected indolin-2-one 2, the direct dehydrative cyclization of 2-(2-acetamidophenyl)acetic acid offers a highly efficient, atom-economical route. However, this transformation presents a distinct kinetic challenge: because the nucleophilic nitrogen is part of an acetamido group, its lone pair is heavily delocalized into the acetyl carbonyl. This resonance significantly attenuates its nucleophilicity. Direct thermal dehydration is thermodynamically demanding, necessitating specialized reagents to highly activate the carboxylic acid moiety and drive the 5-exo-trig ring closure.

Reagent Selection & Causality

The choice of cyclization reagent dictates the reaction's activation energy barrier, byproduct profile, and scalability. Selecting the appropriate system requires balancing substrate sensitivity with reaction kinetics.

-

Acetic Anhydride (Ac₂O): Causality: Acetic anhydride acts as both the solvent and the activating agent. It converts the carboxylic acid into a highly electrophilic mixed anhydride. Upon heating to reflux, the thermal energy overcomes the activation barrier for the weakly nucleophilic amide nitrogen, driving the cyclization 1. As the reaction progresses, the elimination of acetic acid shifts the equilibrium entirely toward the lactam product. This is the most robust method for scalable synthesis.

-

Carbodiimides (EDC·HCl / DMAP): Causality: For substrates bearing heat-sensitive functional groups, EDC·HCl provides a mild, room-temperature alternative. EDC activates the carboxylic acid to form an O-acylisourea. DMAP subsequently acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that is readily attacked by the acetamido nitrogen.

-

Trifluoroacetic Anhydride (TFAA): Causality: TFAA generates a mixed trifluoroacetic anhydride. The extreme electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl exceptionally electrophilic, allowing the 5-exo-trig cyclization to occur rapidly at 0–25 °C without the need for prolonged heating.

Data Presentation: Reagent Comparison Matrix

The following table summarizes the quantitative data and operational parameters for the primary cyclization reagents used to form 1-acetylindolin-2-one derivatives.

| Reagent System | Activation Intermediate | Temp (°C) | Reaction Time | Typical Yield | Scalability |

| Ac₂O (Neat) | Mixed Acetic Anhydride | 120 - 140 | 3 - 5 h | 93 - 96% | Excellent (Kg scale) |

| EDC·HCl / DMAP | O-Acylisourea | 25 - 50 | 12 - 18 h | 70 - 80% | Moderate |

| TFAA / Et₃N | Mixed Trifluoroacetic Anhydride | 0 - 25 | 1 - 2 h | 80 - 90% | Good |

Mechanistic Visualization

Mechanistic pathway for the dehydrative cyclization of 2-(2-acetamidophenyl)acetic acid.

Experimental Protocols

Protocol A: Scalable Acetic Anhydride-Mediated Cyclization

This self-validating protocol utilizes Ac₂O as both reagent and solvent. The completion of the reaction is visually indicated by the initial dissolution of the starting material into a clear solution, followed by the rapid precipitation of the product upon cooling to room temperature 1.

Step-by-Step Methodology:

-

System Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N₂ or Ar) to prevent oxidative degradation of the electron-rich aromatic ring at high temperatures.

-

Activation: Add 2-(2-acetamidophenyl)acetic acid (1.0 mmol) to the flask. Add neat acetic anhydride (6.0 mL) 1.

-

Cyclization: Heat the suspension to reflux (approx. 130 °C) using an oil bath. As the mixed anhydride forms and cyclizes, the suspension will transition into a clear, homogenous solution. Maintain reflux for 3 hours [[1]]().

-

Quenching & Precipitation: Remove the heat source and allow the reaction to cool to room temperature. The highly hydrophobic 1-acetylindolin-2-one will spontaneously precipitate as a white solid 1. To maximize yield and hydrolyze excess Ac₂O, slowly pour the mixture into crushed ice/water with vigorous stirring.

-

Isolation: Filter the solid via vacuum filtration. Wash the filter cake extensively with cold CH₂Cl₂ or cold water to remove any residual acetic acid, yielding the pure product (93–96% yield) [[1]]().

Protocol B: Mild Carbodiimide-Mediated Cyclization (EDC/DMAP)

Designed for substrates that degrade under prolonged reflux, this protocol leverages the water-soluble nature of EDC byproducts to ensure a self-validating, highly pure crude isolation.

Step-by-Step Methodology:

-

System Setup: In an oven-dried flask under N₂, dissolve 2-(2-acetamidophenyl)acetic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M concentration).

-

Activation: Add DMAP (0.2 eq) and cool the solution to 0 °C using an ice bath to control the initial exothermic formation of the O-acylisourea.

-

Coupling: Add EDC·HCl (1.2 eq) in one portion. Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

-

Monitoring: Stir for 12–18 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The active ester formation is rapid, but the weakly nucleophilic amide attack is the rate-limiting step.

-

Workup: Wash the organic layer sequentially with 1M HCl (2 × 20 mL) to remove DMAP and unreacted EDC, saturated NaHCO₃ (20 mL) to neutralize any trace acids, and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue can be recrystallized from hot ethanol or purified via flash chromatography to yield pure 1-acetylindolin-2-one 3.

References

-

[1] Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening. PMC.

-

[2] Buy 5-Chloro-1-acetyl-2-oxindole. Smolecule.

-

[3] Electronic Supplementary Material (ESI) for Medicinal Chemistry Communications. The Royal Society of Chemistry.

Sources

Microwave-Assisted Synthesis of 1-Acetylindolin-2-one from 2-(2-Acetamidophenyl)acetic acid: Protocols and Mechanistic Insights

Executive Summary

The intramolecular dehydrative cyclization of ortho-substituted phenylacetic acids is a fundamental transformation in organic synthesis, granting access to the privileged oxindole (indolin-2-one) scaffold. This application note details an optimized, self-validating protocol for the conversion of 2-(2-Acetamidophenyl)acetic acid to 1-acetylindolin-2-one. By synergizing microwave (MW) irradiation with a binary solvent system acting as a chemical sink, this methodology reduces reaction times from hours to minutes while entirely bypassing the need for chromatographic purification.

Biological Relevance of the Target Scaffold

The N-acyl indoline core, specifically 1-acetylindolin-2-one, is a highly versatile pharmacophore. Recent structure-based drug design (SBDD) efforts have highlighted the utility of N-acyl indolines as potent, non-covalent inhibitors of the carboxylesterase Notum—an enzyme that negatively regulates the Wnt signaling pathway[1]. The ability to rapidly synthesize and derivatize these scaffolds is critical for developing therapeutics targeting osteoporosis, neurodegenerative diseases, and certain cancers.

Mechanistic Rationale: The Causality of Microwave & Chemical Sinks

Converting 2-(2-Acetamidophenyl)acetic acid into an oxindole presents a distinct kinetic challenge. The acetamido nitrogen is a notoriously poor nucleophile because its lone pair is heavily delocalized into the adjacent acetyl carbonyl. Under conventional thermal heating, overcoming the activation energy for nucleophilic attack on the carboxylic acid requires prolonged reflux (often >4 hours), which frequently leads to thermal degradation and poor atom economy.

The Solution: We employ a dual-activation strategy utilizing microwave irradiation and a binary solvent system of Glacial Acetic Acid (AcOH) and Acetic Anhydride (Ac₂O).

-

Dielectric Heating: Microwave irradiation directly couples with the polar functional groups of the substrate and the solvent, inducing rapid, localized superheating. This intense energy transfer easily overcomes the high activation barrier of the sterically hindered intramolecular cyclization, a principle well-documented in the MW-assisted synthesis of complex oxindoles[2].

-

The Thermodynamic Sink: Acetic anhydride serves a dual mechanistic purpose. First, it reacts with the starting material to transiently form a highly electrophilic mixed anhydride, priming the carboxylate carbon for attack. Second, it acts as an irreversible thermodynamic sink by scavenging the liberated water byproduct, driving the equilibrium entirely toward the lactam product and preventing hydrolytic ring-opening.

Mechanistic pathway of the microwave-assisted dehydrative cyclization to 1-acetylindolin-2-one.

Optimization of Reaction Parameters

To empirically validate the causality of our chosen conditions, a systematic optimization was performed. As demonstrated in Table 1 , conventional heating methods fail to drive the reaction to completion efficiently. The introduction of MW irradiation significantly boosts the yield, but it is the combination of MW and the Ac₂O chemical sink that achieves near-quantitative conversion.

Table 1: Optimization of Cyclization Conditions (5.0 mmol scale)

| Entry | Solvent System | Heating Method | Temp (°C) | Time (min) | Isolated Yield (%) |

| 1 | Toluene | Conventional Reflux | 110 | 240 | 41% |

| 2 | Glacial AcOH | Conventional Heating | 150 | 120 | 55% |

| 3 | Glacial AcOH | Microwave (MW) | 150 | 20 | 72% |

| 4 | AcOH : Ac₂O (3:1) | Microwave (MW) | 150 | 15 | 94% |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By exploiting the drastic solubility difference between the highly polar carboxylic acid starting material and the neutral, hydrophobic oxindole product, the workflow inherently purifies the target compound during the aqueous quench.

Materials Required:

-

Substrate: 2-(2-Acetamidophenyl)acetic acid (MW: 193.20 g/mol )

-

Reagents: Glacial Acetic Acid (AcOH), Acetic Anhydride (Ac₂O)

-

Equipment: Dedicated microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover), 10 mL microwave-safe sealed vials with crimp caps.

Procedure:

-

Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-(2-Acetamidophenyl)acetic acid (966 mg, 5.0 mmol).

-

Solvent Addition: Suspend the solid in a mixture of Glacial AcOH (4.5 mL) and Ac₂O (1.5 mL). Seal the vial securely with a crimp cap.

-